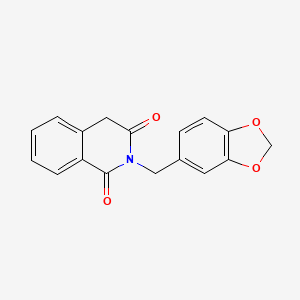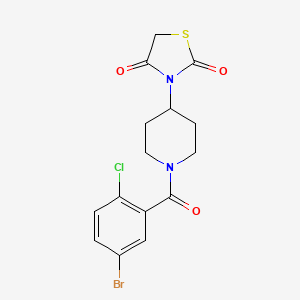![molecular formula C22H18N2O2S B2966894 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-27-7](/img/structure/B2966894.png)
2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is also known by other names such as “4-Methylbenzyl 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfoxide” and "2-{2-[(4-methylphenyl)methanesulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring, a sulfoxide group, and phenyl rings . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Antibacterial Activity
One study focused on sulfone derivatives containing 1,3,4-oxadiazole moieties, demonstrating good antibacterial activities against rice bacterial leaf blight. These derivatives showed better activity than some commercial agents, indicating their potential in agricultural applications to enhance plant resistance against diseases (Li Shi et al., 2015).
Antimicrobial and Antileishmanial Activity
Another research synthesized compounds including 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, showing antimicrobial activities against various bacteria and high antileishmanial activity. This highlights their potential in developing treatments for infections and leishmaniasis (R. Ustabaş et al., 2020).
Antitubercular Agents
A study on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles discovered new classes of antituberculosis agents showing outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds exhibited low toxicity, suggesting their utility in treating tuberculosis (Galina Karabanovich et al., 2016).
Anti-Salmonella Typhi Activity
Derivatives of 2-amino-1,3,4-oxadiazole were synthesized and evaluated for their antibacterial activity against Salmonella typhi, with several compounds showing significant activity. This suggests their potential use in combating typhoid fever (E. Salama, 2020).
Corrosion Inhibition
Research on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid indicated that these derivatives act as effective corrosion inhibitors. This application is crucial for protecting industrial materials from corrosion damage (P. Ammal et al., 2018).
Future Directions
The future research directions for “2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole” and similar 1,2,4-oxadiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of novel antibacterial agents .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfinyl]phenyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-16-11-13-17(14-12-16)15-27(25)20-10-6-5-9-19(20)22-24-23-21(26-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBBGSNHXJSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)
![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)
![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)
![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)


![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)

